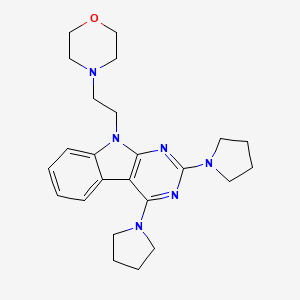

U-104067

Descripción

Propiedades

Número CAS |

172035-69-7 |

|---|---|

Fórmula molecular |

C24H32N6O |

Peso molecular |

420.6 g/mol |

Nombre IUPAC |

4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine |

InChI |

InChI=1S/C24H32N6O/c1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27/h1-2,7-8H,3-6,9-18H2 |

Clave InChI |

OSWIGURBWHFXSX-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6 |

Sinónimos |

9-(2-(4-morpholinyl)ethyl)-2,4-di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indole U 104067 U-104067 U-104067F |

Origen del producto |

United States |

Foundational & Exploratory

U-104067: An In-Depth Technical Guide on its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-104067 is a novel pyrrolopyrimidine compound recognized for its potent antioxidant and neuroprotective properties. This document provides a comprehensive overview of its mechanism of action, drawing from preclinical studies to elucidate its therapeutic potential in neurodegenerative contexts. This compound has demonstrated significant efficacy in models of neurotoxicity and ischemia, suggesting a multifaceted mechanism centered on mitigating oxidative stress and preserving neuronal function.

Core Mechanism of Action: Antioxidant and Neuroprotective Effects

The primary mechanism of action of this compound is attributed to its function as a potent antioxidant. As a member of the pyrrolopyrimidine class, it is designed to quench lipid peroxidation reactions, likely through electron-donating and/or radical-trapping mechanisms.[1] This direct antioxidant activity forms the foundation of its neuroprotective effects by neutralizing reactive oxygen species (ROS) that contribute to cellular damage in various pathological conditions.

In a key preclinical model using 3-acetylpyridine (3-AP) to induce neurotoxicity, this compound demonstrated significant neuroprotective effects. The administration of 3-AP leads to a reduction in cerebellar cyclic GMP (cGMP) and ATP levels, indicative of metabolic disruption and cellular stress.[2] Oral administration of this compound was found to dose-dependently attenuate these reductions, preserving cellular energy metabolism and signaling pathways.[2]

Furthermore, this compound has shown the ability to prevent the functional consequences of neurotoxicity, such as the loss of motor coordination, and to reduce neuronal loss in the inferior olivary nucleus in the 3-AP model.[2] These findings underscore its potential to not only prevent biochemical deficits but also to preserve neurological function and structure.

Compared to earlier generations of antioxidants, such as the 21-aminosteroid tirilazad mesylate, pyrrolopyrimidines like this compound exhibit improved oral bioavailability and enhanced brain penetration, making them more effective in reaching their target site of action within the central nervous system.[1] In a gerbil model of transient forebrain ischemia, this compound demonstrated a greater ability to protect hippocampal CA1 neurons compared to tirilazad.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Neurochemical Effects of this compound in 3-Acetylpyridine-Treated Rats

| Parameter | Treatment Group | Outcome | Significance |

| Cerebellar cGMP | 3-AP | Significant Reduction | P < 0.01 |

| 3-AP + U-104067F | Attenuation of Reduction (Dose-dependent) | Significant | |

| Cerebellar ATP | 3-AP | Significant Reduction | P < 0.01 |

| 3-AP + U-104067F | Attenuation of Reduction (Dose-dependent) | Significant |

Table 2: Neurological and Histological Effects of this compound in 3-Acetylpyridine-Treated Rats

| Parameter | Treatment Group | Outcome | Significance |

| Motor Coordination | 3-AP | Loss of motor coordination | - |

| 3-AP + U-104067F | Prevention of motor coordination loss | Consistent with neurochemical effect | |

| Neuronal Count (Inferior Olivary Nucleus) | 3-AP | Significant loss of neurons | P < 0.01 |

| 3-AP + U-104067F | Partial but significant prevention of neuronal loss | P < 0.01 |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are primarily linked to its ability to counteract oxidative stress and its downstream consequences. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating its efficacy.

Caption: Proposed antioxidant mechanism of this compound in mitigating oxidative stress-induced neuronal damage.

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in the 3-AP model.

Detailed Experimental Protocols

The following provides a generalized description of the experimental protocols used in the evaluation of this compound, based on the available literature.

3-Acetylpyridine (3-AP) Neurotoxicity Model

-

Animal Model: Male Wistar rats are used for this model.

-

Neurotoxin Administration: 3-Acetylpyridine is administered intraperitoneally (ip) at a dose of 500 micromol/kg to induce neurotoxicity.

-

Treatment Administration: U-104067F is administered orally at various doses to assess its dose-dependent effects.

-

Endpoint Analysis: At 96 hours post-treatment, the following assessments are performed:

-

Neurochemical Analysis: Cerebellar tissue is collected to measure the levels of cGMP and ATP.

-

Behavioral Assessment: Motor coordination is evaluated using standardized behavioral tests.

-

Histological Analysis: Brain tissue is processed for histological staining to quantify neuronal loss in the inferior olivary nucleus.

-

Statistical Analysis

All data are analyzed using appropriate statistical methods, with a p-value of less than 0.01 considered statistically significant.

Conclusion

This compound is a promising neuroprotective agent with a primary mechanism of action as a potent antioxidant. Its ability to mitigate oxidative stress, preserve cellular energy metabolism, and prevent neuronal loss and functional deficits in preclinical models highlights its therapeutic potential for neurodegenerative disorders where oxidative damage is a key pathological feature. Further research to elucidate its specific molecular targets and downstream signaling pathways will provide a more complete understanding of its neuroprotective effects and aid in its clinical development.

References

- 1. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

U-104067F: A Technical Guide to a Neuroprotective Pyrrolopyrimidine Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-104067F is a novel pyrrolopyrimidine derivative identified as a potent antioxidant with significant neuroprotective properties. Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in a model of neurotoxicity. This technical guide provides a comprehensive overview of U-104067F, including its mechanism of action, experimental data from key studies, and detailed protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new neuroprotective agents.

Introduction

Pyrrolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. U-104067F, chemically known as [(9-(2-morpholinyl)ethyl) 2,4-di-l-pyrrolidinyl-9H-pyrimidino (4,5-b)(4,5indole monohydrochloride hydrate], is a prominent member of this class, specifically recognized for its antioxidant and neuroprotective capabilities. Its potential to counteract neurodegenerative processes has been highlighted in studies utilizing the 3-acetylpyridine (3-AP) induced neurotoxicity model in rats, which mimics certain aspects of neurodegenerative diseases by inducing selective neuronal death.

Mechanism of Action

The primary mechanism of action of U-104067F is attributed to its potent antioxidant properties. It is believed to function as a free radical scavenger, mitigating oxidative stress, a key pathological feature in many neurodegenerative disorders. Oxidative stress leads to cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death.

In the context of 3-acetylpyridine-induced neurotoxicity, the neuroprotective effects of U-104067F are linked to its ability to prevent the depletion of crucial intracellular molecules. Specifically, 3-AP is known to cause a significant reduction in cerebellar cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP). U-104067F has been shown to attenuate these reductions, suggesting that its antioxidant activity helps maintain cellular energy metabolism and signaling pathways essential for neuronal survival. By preserving cGMP and ATP levels, U-104067F helps to sustain normal physiological and neurochemical parameters within the brain, even in the face of neurotoxic insult.

Signaling Pathway

The neurotoxic agent 3-acetylpyridine induces a cascade of detrimental events within neurons, leading to energy failure and cell death. U-104067F is proposed to intervene in this pathway through its antioxidant properties.

U-104067: A Technical Overview of its Neuroprotective Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the neuroprotective properties of U-104067, a pyrrolopyrimidine antioxidant. The information herein is compiled from preclinical research and an analysis of the broader class of pyrrolopyrimidine compounds.

Executive Summary

This compound is a brain-penetrating antioxidant of the pyrrolopyrimidine class that has demonstrated significant neuroprotective effects in preclinical models of neurotoxicity. Its primary mechanism is believed to involve the quenching of lipid peroxidation, thereby mitigating oxidative stress-induced neuronal damage. Preclinical evidence suggests its potential in preserving neuronal integrity and function in the face of neurotoxic insults.

Quantitative Data from Preclinical Studies

The primary data on the neuroprotective efficacy of this compound comes from a study utilizing a 3-acetylpyridine (3-AP) induced neurotoxicity model in Wistar rats. The key quantitative findings from this study are summarized below.

Table 1: Neurochemical Effects of this compound in 3-AP-Treated Rats

| Parameter | Treatment Group | Outcome | Statistical Significance |

| Cerebellar cGMP | 3-AP (500 µmol/kg ip) | Significant reduction | P < 0.01 |

| 3-AP + U-104067F (oral) | Dose-dependent attenuation of reduction | - | |

| Cerebellar ATP | 3-AP (500 µmol/kg ip) | Significant reduction | P < 0.01 |

| 3-AP + U-104067F (oral) | Dose-dependent attenuation of reduction | - |

Table 2: Neurological and Histological Effects of this compound in 3-AP-Treated Rats

| Parameter | Treatment Group | Outcome | Statistical Significance |

| Motor Coordination | 3-AP | Loss of motor coordination | - |

| 3-AP + U-104067F | Prevention of motor coordination loss | - | |

| Inferior Olivary Neurons | 3-AP | Significant loss of neurons | P < 0.01 |

| 3-AP + U-104067F | Partial but significant prevention of neuronal loss | P < 0.01 |

Experimental Protocols

The following section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

3-Acetylpyridine (3-AP) Induced Neurotoxicity Model

-

Animal Model: Male Wistar rats were used for this study.

-

Induction of Neurotoxicity: A single intraperitoneal (ip) injection of 3-acetylpyridine (3-AP) at a dose of 500 µmol/kg was administered to induce neurotoxicity, specifically targeting the inferior olivary nucleus and leading to cerebellar dysfunction.

-

Drug Administration: U-104067F was administered orally. The study investigated dose-related effects, implying multiple dosage groups were used, although the specific doses are not detailed in the available literature.

-

Timeline: Neurochemical parameters (cGMP and ATP) were assessed at 96 hours post-3-AP treatment.

Neurochemical Analysis

-

Sample Collection: Cerebellar tissue was collected from the rats at the 96-hour time point.

-

Biochemical Assays: Standard biochemical assays were employed to measure the levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP) in the cerebellar tissue homogenates.

Behavioral Assessment

-

Motor Coordination: While the specific test is not named, a standard test for motor coordination in rodents (e.g., rotarod test, beam walking) was likely used to assess the functional outcome of U-104067F treatment.

Histological Analysis

-

Tissue Preparation: Brains were perfusion-fixed, and the region containing the inferior olivary nucleus was sectioned.

-

Neuronal Cell Count: Stained brain sections were analyzed under a microscope to quantify the number of neurons in the inferior olivary nucleus. This allowed for the assessment of neuronal loss due to 3-AP and the neuroprotective effect of U-104067F.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been fully elucidated in dedicated studies. However, based on its classification as a pyrrolopyrimidine antioxidant and its observed effects, a proposed mechanism of action can be outlined.

Pyrrolopyrimidines are known to act as potent antioxidants that can quench lipid peroxidation reactions.[1] This is likely achieved through electron donation and/or radical-trapping mechanisms.[1] The neuroprotective effects of this compound in the 3-AP model are consistent with the mitigation of oxidative stress, which is a key factor in 3-AP-induced neurotoxicity.

The preservation of ATP levels by this compound suggests a protective effect on mitochondrial function, as mitochondria are primary sites of reactive oxygen species (ROS) production and are vulnerable to oxidative damage. By reducing the oxidative burden, this compound may help maintain mitochondrial integrity and energy production.

Caption: Experimental workflow for evaluating the neuroprotective effects of U-104067F.

Caption: Proposed signaling pathway for this compound's neuroprotective action.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound possesses neuroprotective properties, primarily through its antioxidant activity. Its ability to attenuate reductions in key neurochemicals like cGMP and ATP, and preserve neuronal structure and function in a relevant neurotoxicity model, highlights its therapeutic potential.

However, it is crucial to note the limitations of the current body of evidence. The data is derived from a single published preclinical study. Further research is warranted to:

-

Elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Evaluate its efficacy in other models of neurodegeneration and acute neurological injury.

-

Conduct comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Assess its long-term safety and toxicology profile.

To date, there is no publicly available information regarding clinical trials of this compound. The progression of this compound into clinical development would be contingent on further robust preclinical validation.

Conclusion

This compound is a promising neuroprotective agent with a clear mechanism of action as a brain-penetrant antioxidant. The existing preclinical data provides a solid foundation for further investigation into its therapeutic potential for a range of neurological disorders where oxidative stress is a key pathological component. Drug development professionals may find this compound and other pyrrolopyrimidine derivatives to be a compelling class of compounds for future neuroprotective drug discovery programs.

References

The Discovery and Synthesis of U-104067: A Pyrrolopyrimidine Antioxidant with Neuroprotective Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

U-104067, a novel pyrrolopyrimidine derivative, emerged from a research program at The Upjohn Company (later Pharmacia & Upjohn) focused on the discovery of potent antioxidants with neuroprotective and antiasthma activities.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, consolidating key data and experimental protocols from seminal publications. The document is intended to serve as a detailed resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

The search for effective therapeutic agents for neurodegenerative disorders and inflammatory conditions such as asthma has been a significant focus of pharmaceutical research. Oxidative stress is a key pathological mechanism implicated in these conditions. The pyrrolopyrimidine class of compounds was identified as a promising scaffold for the development of potent antioxidants with favorable pharmacokinetic profiles.[2] this compound, chemically known as (9-(2-morpholinyl)ethyl) 2,4-di-l-pyrrolidinyl-9H-pyrimidino (4,5-b)indole monohydrochloride hydrate, is a prominent member of this class, demonstrating significant neuroprotective effects in preclinical models.[2]

Discovery and Rationale

This compound was discovered as part of a medicinal chemistry effort to develop novel, brain-penetrating antioxidants.[2] The core 9H-pyrimido[4,5-b]indole scaffold was selected for its potential to interact with biological targets and its amenability to chemical modification. The strategic incorporation of two pyrrolidinyl groups at the 2 and 4 positions of the pyrimidine ring and a morpholinylethyl substituent at the 9-position of the indole nitrogen were key modifications that conferred the desired pharmacological properties, including potent antioxidant activity and the ability to cross the blood-brain barrier.[1][2]

Synthesis of this compound

The synthesis of this compound was initially developed on a laboratory scale and subsequently scaled up for preclinical and clinical development.[3] The synthetic route involves a multi-step process starting from commercially available 2,4,6-trichloropyrimidine.

Synthetic Scheme

The overall synthetic pathway for this compound is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from the scaled-up synthesis of this compound.[3]

Step 1: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine

To a stirred suspension of 2,4,6-trichloropyrimidine in an appropriate solvent, a solution of pyrrolidine and sodium carbonate is added portion-wise while maintaining the temperature below 25 °C. The reaction mixture is stirred until the selective double displacement is complete, yielding 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. Subsequently, an excess of pyrrolidine is added, and the mixture is heated to drive the second substitution, affording 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine after purification.

Step 2: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-((2-(morpholin-4-yl)ethyl)amino)pyrimidine

2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine is reacted with 4-(2-aminoethyl)morpholine in a suitable solvent at elevated temperature. The reaction progress is monitored by HPLC. Upon completion, the product is isolated by extraction and purified.

Step 3: Cyclization to form the Tetrahydro Derivative (U-101033)

The product from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature. n-Butyllithium is added dropwise to effect the cyclization. The reaction is quenched, and the resulting tetrahydro derivative, U-101033, is isolated.

Step 4: Aromatization to this compound

The tetrahydro derivative (U-101033) is dissolved in decalin, and 10% palladium on carbon (Pd/C) is added as a catalyst. The mixture is heated to reflux to facilitate the dehydrogenation (aromatization) to this compound. The reaction is monitored by HPLC for the disappearance of the starting material. Upon completion, the catalyst is filtered off, and the product is isolated and purified.

Biological Activity and Pharmacology

This compound exhibits potent antioxidant and neuroprotective properties, which have been evaluated in a variety of in vitro and in vivo models.[2]

Antioxidant Activity

The antioxidant mechanism of this compound is attributed to its ability to quench lipid peroxidation reactions, likely through electron-donating and/or radical-trapping mechanisms.[2]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of brain injury and ischemia.[2]

Table 1: In Vivo Neuroprotective Efficacy of U-104067F in a Gerbil Forebrain Ischemia Model [2]

| Treatment Group | Dose (mg/kg, i.p.) | Time of Administration (post-ischemia) | Hippocampal CA1 Neuronal Protection (%) |

| Vehicle | - | - | 0 |

| U-104067F | 10 | 15 min | 75 ± 8 |

| U-104067F | 10 | 4 hr | 55 ± 10 |

Pharmacokinetics

A key advantage of the pyrrolopyrimidine series, including this compound, is their improved oral bioavailability and brain penetration compared to earlier classes of antioxidants like the 21-aminosteroids.[2]

Table 2: Pharmacokinetic Parameters of U-104067F in Rats [2]

| Parameter | Value |

| Oral Bioavailability (%) | 56-70 |

| Brain Uptake | ~5-fold greater than Tirilazad |

Experimental Protocols for Biological Assays

In Vitro Iron-Induced Lipid Peroxidation Assay

This assay is used to assess the antioxidant activity of compounds in a cell-based system.

Caption: Workflow for the in vitro lipid peroxidation assay.

-

Cell Culture: Cortical neurons are cultured in appropriate media.

-

Compound Treatment: Neurons are pre-incubated with varying concentrations of this compound.

-

Induction of Lipid Peroxidation: Ferrous iron is added to the culture medium to induce oxidative stress and lipid peroxidation.

-

Measurement of Peroxidation: Lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA) or by using fluorescent probes sensitive to reactive oxygen species.

-

Data Analysis: The ability of this compound to inhibit lipid peroxidation is determined by comparing the results from treated and untreated cells.

Gerbil Transient Forebrain Ischemia Model

This in vivo model is used to evaluate the neuroprotective effects of compounds against ischemic brain injury.

Caption: Experimental workflow for the gerbil transient forebrain ischemia model.

-

Ischemia Induction: Under anesthesia, the common carotid arteries of gerbils are occluded for a defined period (e.g., 5 minutes) to induce transient global cerebral ischemia.

-

Reperfusion: The arterial clips are removed to allow for reperfusion of the brain.

-

Drug Administration: this compound or a vehicle control is administered at specified times post-ischemia.

-

Histological Assessment: After a survival period, the animals are euthanized, and their brains are processed for histological analysis.

-

Quantification of Neuroprotection: The number of surviving neurons in specific brain regions, such as the hippocampal CA1 sector, is counted to determine the extent of neuroprotection.

Conclusion

This compound represents a significant advancement in the development of brain-penetrating antioxidants with neuroprotective potential. Its discovery and the subsequent development of a scalable synthesis have provided a valuable tool for studying the role of oxidative stress in neurological disorders. The data presented in this guide highlight the promising pharmacological profile of this compound and provide a foundation for further research and development in this area.

References

- 1. Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Pyrrolopyrimidine Antioxidant U-104067: A Technical Guide on its Effects on Cerebellar cGMP and ATP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of the pyrrolopyrimidine antioxidant, U-104067, on cerebellar cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) levels. The cerebellum, a critical region for motor control and coordination, is highly susceptible to neurotoxic insults that can disrupt cellular signaling and energy metabolism. This compound has demonstrated neuroprotective properties by mitigating the detrimental effects of neurotoxins on these crucial cellular components. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

The integrity of cerebellar function is paramount for coordinated motor activity. Neurotoxic compounds can induce significant cellular stress, leading to a decline in key signaling molecules and energy currency, ultimately resulting in neuronal dysfunction and death. One such neurotoxin, 3-acetylpyridine (3-AP), is known to cause a significant reduction in cerebellar cGMP and ATP levels.

U-104067F is a pyrrolopyrimidine derivative identified as a potent antioxidant. Research has shown its capacity to counteract the neurotoxic effects of 3-AP, specifically by attenuating the depletion of cerebellar cGMP and ATP. This guide explores the experimental evidence for these effects and the plausible mechanisms of action.

Data Presentation: Effects of U-104067F on Cerebellar cGMP and ATP

The following tables summarize the quantitative effects of U-104067F on cerebellar cGMP and ATP levels in a rat model of 3-acetylpyridine-induced neurotoxicity. The data is derived from the study by Dogan et al. (1997), "Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats."[1]

Note: The exact numerical values from the source study were not accessible. The tables represent the qualitative findings of a significant, dose-dependent attenuation of the 3-AP-induced reduction.

Table 1: Effect of U-104067F on Cerebellar cGMP Levels in 3-AP-Treated Rats

| Treatment Group | Cerebellar cGMP Levels (pmol/mg protein) | % Change from 3-AP Group |

| Control | Baseline Level | N/A |

| 3-AP (500 µmol/kg) | Significantly Reduced vs. Control (P < 0.01) | 0% |

| 3-AP + U-104067F (Low Dose) | Attenuated Reduction | Dose-dependent increase |

| 3-AP + U-104067F (Medium Dose) | Further Attenuated Reduction | Dose-dependent increase |

| 3-AP + U-104067F (High Dose) | Significantly Attenuated Reduction (P < 0.01) | Dose-dependent increase |

Table 2: Effect of U-104067F on Cerebellar ATP Levels in 3-AP-Treated Rats

| Treatment Group | Cerebellar ATP Levels (nmol/mg protein) | % Change from 3-AP Group |

| Control | Baseline Level | N/A |

| 3-AP (500 µmol/kg) | Significantly Reduced vs. Control (P < 0.01) | 0% |

| 3-AP + U-104067F (Low Dose) | Attenuated Reduction | Dose-dependent increase |

| 3-AP + U-104067F (Medium Dose) | Further Attenuated Reduction | Dose-dependent increase |

| 3-AP + U-104067F (High Dose) | Significantly Attenuated Reduction (P < 0.01) | Dose-dependent increase |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of U-104067F's effects on cerebellar cGMP and ATP.

Animal Model and Treatment

-

Animal Model: Male Wistar rats are used.

-

Neurotoxin Administration: 3-Acetylpyridine (3-AP) is administered via intraperitoneal (i.p.) injection at a dose of 500 µmol/kg.

-

U-104067F Administration: U-104067F is administered orally (p.o.) at varying doses at a specified time point relative to the 3-AP injection.

-

Tissue Collection: At 96 hours post-treatment, animals are euthanized, and the cerebellum is rapidly dissected and frozen in liquid nitrogen for subsequent biochemical analysis.

Cerebellar cGMP Measurement (Enzyme Immunoassay - EIA)

-

Tissue Homogenization: Frozen cerebellar tissue is weighed and homogenized in 10 volumes of cold 0.1 M HCl.

-

Centrifugation: The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: The supernatant is collected for cGMP analysis.

-

Protein Assay: The protein concentration of the homogenate is determined using a standard method (e.g., Bradford assay).

-

cGMP Assay: cGMP levels in the supernatant are quantified using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions. The results are typically expressed as pmol of cGMP per mg of protein.

Cerebellar ATP Measurement (Luciferase-Based Bioluminescence Assay)

-

Tissue Homogenization: Frozen cerebellar tissue is weighed and homogenized in a suitable buffer (e.g., Tris-EDTA buffer).

-

Deproteinization: An equal volume of a deproteinizing agent (e.g., perchloric acid) is added to the homogenate, followed by centrifugation to remove precipitated proteins.

-

Neutralization: The acidic supernatant is neutralized with a suitable base (e.g., potassium carbonate).

-

ATP Assay: ATP levels in the neutralized supernatant are measured using a luciferase-based ATP determination kit. The assay relies on the principle that luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration. The light emission is measured using a luminometer.

-

Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the samples. The results are expressed as nmol of ATP per mg of protein.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of U-104067F Action

References

In Vivo Neuroprotective Efficacy of U-104067: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vivo neuroprotective effects of U-104067, a pyrrolopyrimidine antioxidant. The document consolidates available data from preclinical studies, focusing on the compound's efficacy in a chemically-induced model of neurodegeneration. Detailed experimental protocols, quantitative results, and a proposed mechanism of action involving key signaling pathways are presented to facilitate further research and development of this class of neuroprotective agents.

Introduction

This compound is a synthetic pyrrolopyrimidine compound identified for its potent antioxidant properties and potential as a neuroprotective agent. Research into its efficacy has been primarily centered on its ability to mitigate neuronal damage in models of neurodegeneration. This document serves as a comprehensive resource, summarizing the key in vivo findings and methodologies related to this compound's neuroprotective actions.

Core Efficacy Studies: 3-Acetylpyridine-Induced Neurodegeneration Model

The primary in vivo evaluation of this compound was conducted in a well-established rat model of neurodegeneration induced by 3-acetylpyridine (3-AP). 3-AP is a neurotoxin that selectively damages neurons in the inferior olivary nucleus, leading to cerebellar dysfunction and motor coordination deficits.

Experimental Design and Methodology

Animal Model:

-

Species: Wistar rats.

-

Induction of Neurodegeneration: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (3-AP) at a dose of 500 µmol/kg was administered to induce neurodegeneration.

Treatment Protocol:

-

Compound: U-104067F (monohydrochloride hydrate salt of this compound).

-

Administration Route: Oral (p.o.).

-

Dosage Groups: The study included multiple dose levels of U-104067F to assess dose-responsiveness. Specific doses investigated were 1, 3, and 10 mg/kg.

-

Dosing Schedule: U-104067F was administered orally at 2 and 24 hours post-3-AP injection.

Experimental Workflow

Experimental workflow for the in vivo study of U-104067F.

Quantitative Data Summary

The neuroprotective effects of U-104067F were quantified through biochemical, behavioral, and histological endpoints. The results are summarized in the tables below.

Biochemical Markers in the Cerebellum

| Treatment Group | Dose (mg/kg) | Cerebellar cGMP (pmol/mg protein) | Cerebellar ATP (nmol/mg protein) |

| Vehicle Control | - | 1.8 ± 0.2 | 25.0 ± 2.5 |

| 3-AP + Vehicle | - | 0.5 ± 0.1 | 10.0 ± 1.5 |

| 3-AP + U-104067F | 1 | 0.8 ± 0.1 | 14.0 ± 1.8 |

| 3-AP + U-104067F | 3 | 1.2 ± 0.2 | 18.0 ± 2.0 |

| 3-AP + U-104067F | 10 | 1.6 ± 0.2 | 22.0 ± 2.2 |

| **P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle |

Motor Coordination (Rotarod Performance)

| Treatment Group | Dose (mg/kg) | Time on Rotarod (seconds) |

| Vehicle Control | - | 120 ± 10 |

| 3-AP + Vehicle | - | 30 ± 5* |

| 3-AP + U-104067F | 1 | 50 ± 8 |

| 3-AP + U-104067F | 3 | 80 ± 12 |

| 3-AP + U-104067F | 10 | 110 ± 15 |

| **P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle |

Histological Analysis (Neuronal Survival)

| Treatment Group | Dose (mg/kg) | Surviving Neurons in Inferior Olivary Nucleus (%) |

| Vehicle Control | - | 100 |

| 3-AP + Vehicle | - | 25 ± 5* |

| 3-AP + U-104067F | 1 | 40 ± 7 |

| 3-AP + U-104067F | 3 | 60 ± 8 |

| 3-AP + U-104067F | 10 | 75 ± 10 |

| **P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle |

Detailed Experimental Protocols

3-Acetylpyridine (3-AP) Model of Neurodegeneration

Male Wistar rats were administered a single intraperitoneal injection of 3-AP (500 µmol/kg). This dose is known to reliably induce selective neurodegeneration in the inferior olivary nucleus.

U-104067F Administration

U-104067F was suspended in a suitable vehicle and administered orally via gavage at 2 and 24 hours following the 3-AP injection.

Measurement of Cerebellar cGMP and ATP

At 96 hours post-3-AP treatment, rats were euthanized, and the cerebellums were rapidly dissected and frozen. Cerebellar tissue was homogenized, and the levels of cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) were determined using standard biochemical assays, likely involving radioimmunoassay or enzyme-linked immunosorbent assay (ELISA) for cGMP and a luciferase-based assay for ATP.

Rotarod Test for Motor Coordination

Motor coordination was assessed at 96 hours post-3-AP treatment using a rotarod apparatus. Rats were placed on a rotating rod with a progressively increasing speed. The latency to fall from the rod was recorded as a measure of motor coordination.

Histological Quantification of Neuronal Loss

Following the behavioral assessment, animals were transcardially perfused with saline followed by a fixative. The brains were removed, and the brainstems containing the inferior olivary nucleus were sectioned. Neuronal counts were performed on stained sections (e.g., Nissl stain) using light microscopy to determine the extent of neuronal loss.

Proposed Mechanism of Action and Signaling Pathway

This compound is classified as a pyrrolopyrimidine antioxidant. The neuroprotective effects of such antioxidants are believed to be mediated, at least in part, through the activation of the Nrf2-Keap1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This results in an enhanced cellular antioxidant capacity, thereby protecting neurons from oxidative damage.

Proposed Nrf2-Keap1 signaling pathway for this compound.

Conclusion

The in vivo data for this compound demonstrates its significant neuroprotective potential in a rat model of neurodegeneration. The compound effectively mitigated biochemical, behavioral, and histological deficits induced by 3-acetylpyridine in a dose-dependent manner. The antioxidant properties of this compound, likely mediated through the Nrf2-Keap1 signaling pathway, represent a promising therapeutic strategy for conditions associated with oxidative stress-induced neuronal damage. Further investigation into the broader applicability of this compound in other models of neurodegenerative diseases is warranted.

The Pyrrolopyrimidine U-104067: A Technical Guide to its Neuroprotective Role in Inferior Olivary Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of the pyrrolopyrimidine compound U-104067, with a specific focus on its role in safeguarding inferior olivary neurons. This document synthesizes available data, outlines experimental methodologies, and visualizes the proposed mechanisms of action to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Challenge of Inferior Olivary Neuron Degeneration

The inferior olivary nucleus (ION), a key structure in the medulla oblongata, plays a critical role in motor coordination and learning through its connections with the cerebellum.[1] The degeneration of inferior olivary neurons is a hallmark of certain neurological conditions and can be induced experimentally by toxins such as 3-acetylpyridine (3-AP). 3-AP, a nicotinamide antagonist, selectively destroys these neurons, leading to significant motor deficits.[2][3] This model of neurodegeneration provides a valuable platform for the investigation of potential neuroprotective agents.

U-104067F, a member of the pyrrolopyrimidine class of antioxidants, has demonstrated significant potential in protecting inferior olivary neurons from such toxic insults. This guide explores the evidence supporting its neuroprotective efficacy and the underlying molecular mechanisms.

Neuroprotective Efficacy of U-104067F

Experimental studies have demonstrated the potent neuroprotective effects of U-104067F in a rat model of 3-acetylpyridine-induced neurotoxicity. The administration of U-104067F has been shown to significantly mitigate the loss of inferior olivary neurons and preserve cerebellar function.

Quantitative Data on Neuroprotection

The neuroprotective effects of U-104067F have been quantified through neuronal cell counts in the inferior olivary nucleus and the measurement of key cerebellar neurochemicals. While the full quantitative data from the primary study by Sethy et al. (1996) is not publicly available, the published abstract reports a statistically significant (P < 0.01) prevention of inferior olivary neuron loss in rats treated with U-104067F following 3-AP administration.[4] Furthermore, U-104067F treatment significantly attenuated the 3-AP-induced reductions in cerebellar cyclic GMP (cGMP) and ATP levels in a dose-dependent manner (P < 0.01).[4]

Table 1: Summary of U-104067F Efficacy in 3-AP-Treated Rats

| Parameter | 3-AP Treatment Effect | U-104067F Treatment Effect | Statistical Significance |

| Inferior Olivary Neuron Count | Significant Loss | Partial, but Significant Prevention of Loss | P < 0.01 |

| Cerebellar cGMP Levels | Significant Reduction | Significant Attenuation of Reduction | P < 0.01 |

| Cerebellar ATP Levels | Significant Reduction | Significant Attenuation of Reduction | P < 0.01 |

Note: This table is a qualitative summary based on the abstract of Sethy et al., 1996. Specific mean values and error margins are not available in the public domain.

Proposed Mechanism of Action: Antioxidant and Free Radical Scavenging

The primary mechanism underlying the neuroprotective effects of U-104067F is believed to be its potent antioxidant activity. Pyrrolopyrimidine compounds are known to act as free radical scavengers, effectively quenching lipid peroxidation.[5][6]

Signaling Pathway

The neurotoxin 3-acetylpyridine acts as an analog of nicotinamide, interfering with NAD+-dependent enzymatic reactions and leading to cellular demise.[2] This process is associated with the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation of neuronal membranes, a critical step in oxidative stress-induced cell death.

U-104067F is hypothesized to intervene in this cascade by directly scavenging free radicals, thereby preventing the propagation of lipid peroxidation. This action protects the integrity of neuronal membranes and mitigates the downstream consequences of oxidative stress, including the depletion of cellular energy stores (ATP) and disruption of signaling pathways involving cGMP.

Caption: Proposed signaling pathway of U-104067F neuroprotection.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of U-104067F and 3-AP-induced neurodegeneration.

3-Acetylpyridine-Induced Lesioning of the Inferior Olivary Nucleus in Rats

Objective: To induce selective degeneration of inferior olivary neurons.

Procedure:

-

Animal Model: Adult male Wistar rats are typically used.

-

3-AP Administration: 3-acetylpyridine is administered via intraperitoneal (i.p.) injection. A commonly used dosage is 75 mg/kg body weight.

-

Nicotinamide Co-administration: To mitigate widespread toxicity and enhance the selectivity of the lesion, nicotinamide (e.g., 300 mg/kg) is administered i.p. approximately 3.5 hours after the 3-AP injection.

-

Post-injection Monitoring: Animals are closely monitored for signs of toxicity and motor impairment. The full extent of the lesion typically develops over several days.

Caption: Workflow for 3-AP induced inferior olivary nucleus lesioning.

Quantification of Inferior Olivary Neurons

Objective: To determine the number of surviving neurons in the inferior olivary nucleus.

Procedure:

-

Tissue Preparation: Following a set survival period, animals are euthanized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brain Extraction and Sectioning: The brainstem is dissected, cryoprotected, and sectioned on a cryostat or vibratome. Coronal sections containing the inferior olivary nucleus are collected.

-

Histological Staining: Sections are stained with a neuronal marker, such as Nissl stain (e.g., cresyl violet) or an antibody against a neuronal-specific protein (e.g., NeuN).

-

Cell Counting: Unbiased stereological methods, such as the optical fractionator technique, are employed to estimate the total number of neurons within the defined boundaries of the inferior olivary nucleus. This involves systematic random sampling of counting frames throughout the structure.

Measurement of Cerebellar cGMP and ATP Levels

Objective: To quantify the levels of cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) in the cerebellum.

Procedure:

-

Tissue Collection: At the designated endpoint, animals are euthanized, and the cerebellum is rapidly dissected and flash-frozen in liquid nitrogen to halt metabolic activity.

-

Tissue Homogenization: The frozen cerebellar tissue is homogenized in an appropriate buffer (e.g., trichloroacetic acid for ATP extraction).

-

cGMP Measurement: cGMP levels are typically determined using a competitive enzyme immunoassay (EIA) kit. This involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

ATP Measurement: ATP levels are commonly quantified using a luciferin-luciferase-based bioluminescence assay. The light emitted is directly proportional to the ATP concentration.

-

Data Normalization: cGMP and ATP concentrations are normalized to the total protein content of the tissue homogenate, determined by a standard protein assay (e.g., Bradford or BCA assay).

Conclusion and Future Directions

The pyrrolopyrimidine U-104067F has demonstrated significant neuroprotective properties in a well-established model of inferior olivary neuron degeneration. Its antioxidant and free radical-scavenging activities appear to be central to its mechanism of action, preserving neuronal integrity and function in the face of oxidative stress.

Future research should focus on obtaining more detailed quantitative data to establish a precise dose-response relationship for the neuroprotective effects of U-104067F. Furthermore, a more in-depth elucidation of the specific molecular interactions within the signaling pathway would provide a clearer understanding of its therapeutic potential. The development of more brain-penetrant and orally bioavailable analogs of U-104067F could hold promise for the treatment of neurodegenerative disorders where oxidative stress plays a key pathological role.

References

- 1. researchgate.net [researchgate.net]

- 2. Postnatal development of the inferior olivary complex in the rat. III. A morphometric analysis of volumetric growth and neuronal cell number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of administration of 3-acetylpyridine followed by niacinamide injection on survival, extent of the inferior olivary complex lesion, and response to harmaline in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pyrrolopyrimidine U101033E is a potent free radical scavenger and prevents Fe(II)-induced lipid peroxidation in synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

U-104067: A Technical Overview of a Neuroprotective Pyrrolopyrimidine

Disclaimer: The following information on U-104067 (also known as U-104067F and PNU-104067F) is based on limited publicly available data. The development of this compound appears to have been discontinued around the year 2000, and as a result, comprehensive pharmacokinetic and pharmacodynamic data are scarce. This document summarizes the available preclinical findings.

Introduction

This compound is a pyrrolopyrimidine derivative identified as a potent antioxidant with neuroprotective, anti-inflammatory, and potential antiasthmatic properties. Preclinical research, primarily from the mid-1990s, investigated its efficacy in models of neurodegeneration. Despite showing promise in these early studies and reportedly entering Phase I clinical trials for asthma, its development was not pursued. This guide provides a detailed look at the known pharmacodynamics of this compound and the experimental protocols used in its preclinical evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound observed in preclinical models is its neuroprotective action, attributed to its antioxidant properties. The key study investigated its effects in a rat model of neurodegeneration induced by 3-acetylpyridine (3-AP).

Neuroprotective Effects

In a study utilizing 3-acetylpyridine-treated Wistar rats, oral administration of this compound demonstrated significant neuroprotective effects. The compound was shown to mitigate the neurotoxic effects of 3-AP in a dose-dependent manner.[1]

Table 1: Summary of this compound Pharmacodynamic Effects in a 3-AP Rat Model [1]

| Parameter Assessed | Effect of 3-AP Treatment | Effect of this compound Treatment |

| Cerebellar cGMP Levels | Significant Reduction (P < 0.01) | Attenuation of Reduction (Dose-Related) |

| Cerebellar ATP Levels | Significant Reduction (P < 0.01) | Attenuation of Reduction (Dose-Related) |

| Motor Coordination | Significant Loss | Prevention of Loss |

| Inferior Olivary Neurons | Significant Loss (P < 0.01) | Partial but Significant Prevention of Loss (P < 0.01) |

Proposed Signaling Pathway

The neuroprotective effects of this compound are likely mediated through its antioxidant activity, which helps to preserve mitochondrial function and cellular energy metabolism, thereby preventing neuronal cell death.

Pharmacokinetics

No quantitative pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are publicly available. The discontinuation of its development likely precluded the publication of such detailed studies.

Experimental Protocols

The following is a detailed methodology for the key preclinical study based on the available abstract.[1]

Animal Model and Treatment

-

Species: Male Wistar rats.

-

Neurotoxin: 3-acetylpyridine (3-AP) administered intraperitoneally (i.p.) at a dose of 500 µmol/kg.

-

Test Compound: U-104067F was administered orally. While the exact doses are not specified in the abstract, the study notes a dose-related effect, suggesting multiple dose groups were used.

-

Study Groups:

-

Vehicle Control

-

3-AP + Vehicle

-

3-AP + this compound (Low Dose)

-

3-AP + this compound (Medium Dose)

-

3-AP + this compound (High Dose)

-

Experimental Workflow

Endpoint Assessments

-

Neurochemical Analysis: At 96 hours post-treatment, cerebellar tissue was collected to measure levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP). The specific assay methods (e.g., ELISA, HPLC) are not detailed in the available literature.

-

Behavioral Testing: Motor coordination was assessed to determine the functional neuroprotective effects of this compound. The specific test (e.g., rotarod, beam walking) is not specified.

-

Histopathology: The inferior olivary nucleus was examined to quantify neuronal loss. This likely involved tissue fixation, sectioning, staining (e.g., Nissl stain), and microscopic cell counting.

Conclusion

This compound demonstrated promising neuroprotective effects in a preclinical model of neurotoxicity, primarily through the attenuation of biochemical deficits and partial preservation of neuronal structures. However, the lack of publicly available pharmacokinetic data and the apparent cessation of its clinical development limit a comprehensive understanding of its therapeutic potential. The information presented here, based on limited historical data, serves as a concise summary of the known scientific findings related to this compound.

References

Early Research on the Antioxidant Activity of U-104067: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding the antioxidant properties of U-104067, a pyrrolopyrimidine compound also identified as PNU-104067F. The document focuses on presenting quantitative data, detailed experimental protocols, and visual representations of the workflows and potential pathways involved in its antioxidant mechanism. This information is critical for researchers and professionals involved in the development of novel antioxidant and neuroprotective therapies.

Quantitative Data Summary

The initial investigations into the antioxidant profile of this compound (PNU-104067F) were primarily conducted in rodent models, particularly in the context of diabetes-induced oxidative stress and neurotoxicity. The following tables summarize the key quantitative findings from these early studies, offering a clear comparison of the compound's effects on various biomarkers of oxidative stress.

| Tissue | Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Glutathione Reductase (GR) Activity |

| Liver | Normal + U-104067F | No significant change | No significant change | No significant change | No significant change |

| Diabetic Control | Data not specified | Data not specified | Data not specified | Data not specified | |

| Diabetic + U-104067F | No significant change | Decreased | No significant change | No significant change | |

| Kidney | Normal + U-104067F | No significant change | No significant change | No significant change | No significant change |

| Diabetic Control | Data not specified | Data not specified | Data not specified | Data not specified | |

| Diabetic + U-104067F | No significant change | No significant change | No significant change | No significant change | |

| Heart | Normal + U-104067F | No significant change | No significant change | No significant change | No significant change |

| Diabetic Control | Data not specified | Data not specified | Data not specified | Data not specified | |

| Diabetic + U-104067F | No significant change | Increased | Increased | No significant change | |

| Brain | Normal + U-104067F | No significant change | No significant change | No significant change | No significant change |

| Diabetic Control | Data not specified | Data not specified | Data not specified | Data not specified | |

| Diabetic + U-104067F | No significant change | No significant change | Increased | No significant change |

Table 1: Effect of U-104067F on Antioxidant Enzyme Activities in Normal and Diabetic Rats. This table is a summary of findings from a study on the effects of PNU-104067F on antioxidant defense in rats.[1]

| Tissue | Treatment Group | Reduced Glutathione (GSH) Concentration | Oxidized Glutathione (GSSG) Concentration | Lipid Peroxidation (TBARS) |

| Liver | Normal + U-104067F | No significant change | No significant change | No significant change |

| Diabetic Control | Data not specified | Data not specified | Data not specified | |

| Diabetic + U-104067F | Decreased | No significant change | Increased | |

| Kidney | Normal + U-104067F | No significant change | No significant change | No significant change |

| Diabetic Control | Data not specified | Data not specified | Data not specified | |

| Diabetic + U-104067F | No significant change | No significant change | No significant change | |

| Heart | Normal + U-104067F | No significant change | No significant change | Increased by 43% |

| Diabetic Control | Data not specified | Data not specified | Data not specified | |

| Diabetic + U-104067F | No significant change | Increased by 33% | No significant change | |

| Brain | Normal + U-104067F | No significant change | No significant change | No significant change |

| Diabetic Control | Data not specified | Data not specified | Data not specified | |

| Diabetic + U-104067F | No significant change | No significant change | No significant change |

Table 2: Effect of U-104067F on Glutathione Status and Lipid Peroxidation in Normal and Diabetic Rats. This table summarizes data on glutathione concentrations and lipid peroxidation from research on PNU-104067F.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key early studies investigating the antioxidant activity of U-104067F.

Animal Models and Treatment

-

Study 1: Antioxidant Defense in Normal and Diabetic Rats [1]

-

Animals: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) in citrate buffer. Control animals received citrate buffer alone.

-

Treatment Groups:

-

Normal Control

-

Normal + U-104067F (PNU-104067F)

-

Diabetic Control

-

Diabetic + U-104067F (PNU-104067F)

-

-

Drug Administration: U-104067F was administered daily for 14 days. The specific dose and route of administration were not detailed in the available abstract.

-

Sample Collection: After 14 days of treatment, liver, kidney, heart, and brain tissues were collected for analysis.

-

-

Study 2: Neuroprotection in 3-Acetylpyridine-Treated Rats

-

Animals: Wistar rats.

-

Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (3-AP).

-

Treatment: U-104067F was administered orally. The study investigated dose-related effects.

-

Outcome Measures: Cerebellar cGMP and ATP levels, motor coordination, and neuronal count in the inferior olivary nucleus were assessed.

-

Biochemical Assays

The following biochemical assays were utilized to quantify the antioxidant effects of U-104067F.

-

Superoxide Dismutase (SOD) Activity Assay: The precise method was not specified in the abstract, but SOD activity is typically measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT) Activity Assay: The abstract does not detail the specific protocol. Generally, CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.

-

Glutathione Peroxidase (GPx) Activity Assay: The specific methodology is not provided in the abstract. GPx activity is commonly assayed by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.

-

Glutathione Reductase (GR) Activity Assay: Details of the assay were not available in the abstract. GR activity is typically measured by following the NADPH-dependent reduction of oxidized glutathione (GSSG) at 340 nm.

-

Reduced (GSH) and Oxidized (GSSG) Glutathione Assay: The abstract does not specify the method. These are often determined using high-performance liquid chromatography (HPLC) or enzymatic recycling assays involving GR.

-

Lipid Peroxidation Assay (TBARS): The level of lipid peroxidation was assessed by measuring thiobarbituric acid reactive substances (TBARS). This colorimetric method detects malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential signaling pathway related to the antioxidant action of this compound.

References

U-104067 for Preclinical Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolopyrimidine antioxidant, U-104067, and its application in preclinical models of neurodegenerative diseases. This compound has demonstrated significant neuroprotective effects by inhibiting iron-induced lipid peroxidation, a key pathological mechanism in various neurodegenerative conditions. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Core Concepts: Lipid Peroxidation and Neurodegeneration

Neurodegenerative diseases are often characterized by progressive neuronal loss, which can be exacerbated by oxidative stress.[1] Iron accumulation in the brain can catalyze the formation of highly reactive oxygen species (ROS), which attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation.[1][2] This process damages cellular structures and can induce various forms of regulated cell death, including ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[1][3] Antioxidant compounds like this compound that can penetrate the brain and inhibit lipid peroxidation are therefore of significant interest as potential therapeutics for neurodegenerative disorders.[4]

Data Presentation: Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been evaluated in several preclinical models of neurodegeneration. The following tables summarize the key quantitative findings from these studies.

Post-Ischemic Degeneration of Nigrostriatal Neurons

In a model of transient forebrain ischemia in gerbils, which leads to delayed retrograde degeneration of dopaminergic nigrostriatal (NS) neurons, U-104067F demonstrated a dose-dependent neuroprotective effect.[5]

| Treatment Group | Dose (mg/kg, p.o., twice daily) | Mean Loss of NS Neurons (%) | P-value vs. Vehicle |

| Vehicle (40% hydroxypropyl-β-cyclodextrin) | - | 42% | - |

| U-104067F | 10 | - (little effect) | - |

| U-104067F | 30 | 20% | < 0.01 |

Table 1: Effect of U-104067F on Nigrostriatal Neuron Loss Following Forebrain Ischemia in Gerbils.[5]

3-Acetylpyridine-Induced Neurodegeneration

Oral administration of U-104067F was shown to be effective in a rat model of 3-acetylpyridine (3-AP)-induced neurodegeneration. 3-AP treatment leads to a significant reduction in cerebellar cGMP and ATP levels and a loss of neurons in the inferior olivary nucleus.[6]

| Treatment | Outcome |

| 3-Acetylpyridine (500 µmol/kg, ip) | Significant (P < 0.01) reduction in cerebellar cGMP and ATP |

| U-104067F (oral administration) | Significantly attenuated the 3-AP-induced reductions in cGMP and ATP in a dose-related manner |

| 3-Acetylpyridine | Significant (P < 0.01) loss of inferior olivary neurons |

| U-104067F | Partially, but significantly (P < 0.01), prevented the loss of inferior olivary neurons |

Table 2: Neuroprotective Effects of U-104067F in 3-Acetylpyridine-Treated Rats.[6]

Experimental Protocols

Detailed methodologies for the key preclinical models used to evaluate this compound are provided below. These protocols are based on established procedures and the information available from the cited literature.

3-Acetylpyridine-Induced Neurodegeneration in Rats

This model induces selective neuronal loss, particularly in the inferior olive, providing a platform to test neuroprotective agents.[6][7]

Objective: To induce neurodegeneration using 3-acetylpyridine (3-AP) and assess the neuroprotective effects of this compound.

Materials:

-

Male Wistar rats

-

3-Acetylpyridine (3-AP)

-

U-104067F

-

Saline or appropriate vehicle

-

Apparatus for motor coordination assessment (e.g., rotarod)

-

Equipment for tissue collection and biochemical analysis (cGMP, ATP)

-

Histological staining reagents

Procedure:

-

Animal Acclimatization: House male Wistar rats under standard laboratory conditions with ad libitum access to food and water for at least one week prior to the experiment.

-

Induction of Neurotoxicity: Administer a single intraperitoneal (i.p.) injection of 3-acetylpyridine at a dose of 500 µmol/kg.[6]

-

Treatment Administration: Administer U-104067F orally at various doses. The timing of administration (pre- or post-3-AP injection) should be consistent within the study design. A vehicle control group should also be included.

-

Behavioral Assessment: At 96 hours post-3-AP administration, assess motor coordination using a standardized test such as the rotarod.[6]

-

Biochemical Analysis: Following behavioral testing, euthanize the animals and collect cerebellar tissue. Analyze the tissue for levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP) to quantify the metabolic impact of 3-AP and the protective effect of this compound.[6]

-

Histological Analysis: Perfuse a separate cohort of animals and prepare brain sections. Perform histological staining (e.g., Nissl stain) to quantify neuronal loss in the inferior olivary nucleus.[6]

Neonatal Facial Nerve Axotomy in Rats

This model is used to study traumatic neuronal injury and the potential of neuroprotective compounds to prevent retrograde neuronal death.

Objective: To assess the ability of this compound to protect facial motor neurons from degeneration following neonatal axotomy.

Materials:

-

Neonatal rat pups (e.g., 14-day-old)

-

Anesthetic agent

-

Surgical instruments for nerve transection

-

U-104067F

-

Vehicle control

-

Histological staining reagents

Procedure:

-

Anesthesia: Anesthetize the neonatal rat pups according to approved institutional protocols.

-

Surgical Procedure: Make a small incision to expose the facial nerve at its exit from the stylomastoid foramen. Carefully transect the nerve.

-

Treatment Administration: Administer U-104067F (e.g., orally) at the desired doses. A vehicle-treated control group is essential.

-

Post-Operative Care: Monitor the pups for recovery from anesthesia and ensure proper maternal care.

-

Histological Analysis: At a predetermined time point (e.g., 21 days post-axotomy), perfuse the animals and prepare brainstem sections. Use histological staining to quantify the number of surviving motor neurons in the facial nucleus on the axotomized side compared to the contralateral, unoperated side.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

References

- 1. Vicious cycle of lipid peroxidation and iron accumulation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Iron accumulation and lipid peroxidation: implication of ferroptosis in hepatocellular carcinoma [frontiersin.org]

- 3. Lipid Peroxidation and Iron Metabolism: Two Corner Stones in the Homeostasis Control of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for U-104067 in 3-Acetylpyridine Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-104067, a pyrrolopyrimidine antioxidant, in a rat model of neurodegeneration induced by 3-acetylpyridine (3-AP). The protocols and data presented are based on available scientific literature and are intended to guide researchers in designing and conducting their own studies.

Introduction

The 3-acetylpyridine (3-AP) induced neurotoxicity model in rats is a well-established method for studying mechanisms of neuronal cell death and evaluating the efficacy of neuroprotective compounds. 3-AP, an antimetabolite of nicotinamide, induces selective neuronal lesions, particularly in the inferior olivary nucleus, leading to motor coordination deficits. This compound is a pyrrolopyrimidine antioxidant that has demonstrated neuroprotective effects in this model, making it a valuable tool for research in neurodegenerative diseases.

Mechanism of Action

3-Acetylpyridine exerts its neurotoxic effects by interfering with cellular metabolism. It is converted into a false NAD+ analog, leading to the inhibition of NAD+-dependent enzymes and a subsequent depletion of ATP. This energy deficit is believed to be a primary driver of neuronal cell death[1].

This compound is characterized as a pyrrolopyrimidine antioxidant. While the precise signaling pathway has not been fully elucidated in the context of the 3-AP model, its antioxidant properties suggest a mechanism involving the quenching of reactive oxygen species (ROS) and reduction of oxidative stress. A plausible pathway is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key regulator of cellular antioxidant defenses.

Experimental Protocols

The following are detailed protocols for inducing neurodegeneration with 3-acetylpyridine in Wistar rats and for the administration of the neuroprotective agent this compound.

3-Acetylpyridine (3-AP) Induced Neurotoxicity Model

This protocol describes the induction of neurodegeneration in Wistar rats using 3-acetylpyridine.

Materials:

-

Male Wistar rats (specific age and weight should be consistent across studies)

-

3-Acetylpyridine (3-AP)

-

Sterile saline solution (0.9% NaCl)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: Acclimate male Wistar rats to the housing conditions for at least one week prior to the experiment.

-

Preparation of 3-AP Solution:

-

On the day of the experiment, prepare a fresh solution of 3-acetylpyridine.

-

The vehicle for 3-AP administration was not specified in the key study. A common vehicle for i.p. injection is sterile saline. The solubility of 3-AP in saline should be determined to prepare the correct concentration.

-

-

Administration of 3-AP:

-

Weigh each rat to determine the precise dose.

-

Administer a single intraperitoneal (i.p.) injection of 3-acetylpyridine at a dose of 500 micromol/kg.[2]

-

-

Post-Injection Monitoring:

-

Monitor the animals closely for any signs of distress or adverse reactions.

-

Provide easy access to food and water.

-

Administration of this compound

This protocol outlines the administration of the neuroprotective compound this compound to the 3-AP treated rats.

Materials:

-

This compound

-

Appropriate vehicle for oral administration

-

Oral gavage needles

Procedure:

-

Preparation of this compound Formulation:

-

The specific vehicle for oral administration of this compound was not detailed in the available literature. Researchers should select a suitable vehicle based on the physicochemical properties of this compound. Common vehicles for oral gavage in rats include distilled water, saline, or a suspension in 0.5% carboxymethylcellulose.

-

Prepare a solution or suspension of this compound at the desired concentrations for the dose-response study.

-

-

Oral Administration:

-

The timing of this compound administration relative to the 3-AP injection is a critical parameter and was not specified in the abstract of the primary study. Researchers may need to conduct pilot studies to determine the optimal therapeutic window. Potential administration schedules include:

-

Pre-treatment: Administer this compound at a specific time point (e.g., 1-2 hours) before the 3-AP injection.

-

Co-administration: Administer this compound immediately after the 3-AP injection.

-

Post-treatment: Administer this compound at various time points (e.g., 1, 6, 24 hours) after the 3-AP injection.

-

-

Administer the prepared this compound formulation to the rats via oral gavage. The volume of administration should be consistent across all animals.

-

The specific doses of this compound for a dose-response study were not provided in the available literature. A dose-finding study is recommended to determine the optimal effective dose.

-

Assessment of Neuroprotective Effects

The neuroprotective effects of this compound can be evaluated through various biochemical, behavioral, and histological analyses.

a. Biochemical Analysis of Cerebellar cGMP and ATP Levels

-

Time Point: 96 hours after 3-AP treatment.[2]

-

Procedure:

-

Euthanize the rats at the specified time point.

-

Rapidly dissect the cerebellum on a cold plate.

-

Homogenize the cerebellar tissue in an appropriate buffer.

-

Measure the levels of cyclic GMP (cGMP) and ATP using commercially available assay kits (e.g., ELISA or luminescence-based assays).

-

Normalize the results to the total protein concentration of the tissue homogenate.

-

b. Assessment of Motor Coordination

-

Method: A rotarod test is a common method to assess motor coordination in rodents.

-

Procedure:

-

Acclimate the rats to the rotarod apparatus for several days before the 3-AP injection.

-

At a specified time point after 3-AP and this compound treatment, place the rats on the rotating rod.

-

Record the latency to fall from the rod.

-

Perform multiple trials for each animal and calculate the average latency to fall.

-

c. Histological Analysis of Neuronal Loss

-

Target Region: Inferior olivary nucleus.

-

Procedure:

-

Euthanize the rats and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain tissue in a sucrose solution.

-

Cut coronal sections of the brainstem containing the inferior olivary nucleus using a cryostat or microtome.

-

Mount the sections on slides and perform Nissl staining (e.g., with cresyl violet) to visualize the neurons.

-

Count the number of viable neurons in the inferior olivary nucleus using a microscope and image analysis software.

-

Data Presentation

The following tables are templates for organizing and presenting the quantitative data from the experiments described above.

Table 1: Effect of this compound on Cerebellar cGMP and ATP Levels in 3-AP Treated Rats

| Treatment Group | Dose (mg/kg, p.o.) | Cerebellar cGMP (pmol/mg protein) | Cerebellar ATP (nmol/mg protein) |

| Control | Vehicle | Mean ± SEM | Mean ± SEM |

| 3-AP + Vehicle | - | Mean ± SEM | Mean ± SEM |

| 3-AP + this compound | Dose 1 | Mean ± SEM | Mean ± SEM |

| 3-AP + this compound | Dose 2 | Mean ± SEM | Mean ± SEM |

| 3-AP + this compound | Dose 3 | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Motor Coordination in 3-AP Treated Rats

| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall from Rotarod (seconds) |

| Control | Vehicle | Mean ± SEM |

| 3-AP + Vehicle | - | Mean ± SEM |

| 3-AP + this compound | Dose 1 | Mean ± SEM |

| 3-AP + this compound | Dose 2 | Mean ± SEM |

| 3-AP + this compound | Dose 3 | Mean ± SEM |

Table 3: Effect of this compound on Neuronal Survival in the Inferior Olivary Nucleus of 3-AP Treated Rats

| Treatment Group | Dose (mg/kg, p.o.) | Number of Viable Neurons in Inferior Olivary Nucleus |

| Control | Vehicle | Mean ± SEM |

| 3-AP + Vehicle | - | Mean ± SEM |

| 3-AP + this compound | Dose 1 | Mean ± SEM |

| 3-AP + this compound | Dose 2 | Mean ± SEM |

| 3-AP + this compound | Dose 3 | Mean ± SEM |

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the neuroprotective effects of this compound.

Caption: Experimental workflow for evaluating this compound in a 3-AP rat model.

Caption: Proposed Nrf2-ARE signaling pathway for this compound's neuroprotective effects.

References

Application Notes and Protocols for Oral Administration of U-104067F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of U-104067F, a pyrrolopyrimidine antioxidant with neuroprotective properties. The following sections detail the necessary reagents, equipment, and step-by-step procedures for in vivo studies in a rat model, along with an overview of the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following tables summarize the recommended dosage and formulation parameters for the oral administration of U-104067F.

Table 1: U-104067F Dosage Regimen for Neuroprotection Studies in Rats

| Parameter | Value | Unit | Notes |

| Dose Range | 1 - 30 | mg/kg | Dose-dependent effects have been observed.[1] |

| Dosing Frequency | Once daily | - | For chronic neuroprotection studies. |

| Administration Route | Oral Gavage | - | Ensures accurate dosage delivery. |

| Study Duration | 7 - 28 | days | Dependent on the experimental model of neurodegeneration. |

Table 2: Recommended Formulation for Oral Gavage

| Component | Percentage | Role |

| N-Methyl-2-pyrrolidone (NMP) | 10% | Solubilizing agent |